lucidenic acid A

概要

準備方法

合成経路と反応条件

ルシデニック酸 A は、主に霊芝から抽出および精製プロセスによって単離されます。 抽出には通常、エタノールまたはメタノールなどの溶媒を使用して粗抽出物を得て、その後、高速液体クロマトグラフィー (HPLC) などのクロマトグラフィー技術を使用して化合物を精製します .

工業生産方法

ルシデニック酸 A の工業生産はまだ初期段階にあります。現在の方法は、ルシデニック酸の収量を高めるために霊芝の栽培条件を最適化することに重点を置いています。 没頭発酵や固体発酵などの技術が、生産効率を高めるために検討されています .

化学反応の分析

反応の種類

ルシデニック酸 A は、次のようなさまざまな化学反応を受けます。

酸化: ルシデニック酸 A は、酸化されて、潜在的な薬理作用を持つさまざまな誘導体を形成することができます。

還元: 還元反応は、ルシデニック酸 A の官能基を変えて、生物学的特性を変えることができます。

置換: 置換反応は、ルシデニック酸 A 分子に新しい官能基を導入することができ、潜在的にその活性を高める可能性があります.

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件には、通常、所望の変換を確実に実行するために、制御された温度と pH レベルが含まれます .

生成される主な生成物

これらの反応から生成される主な生成物は、さまざまなルシデニック酸誘導体であり、それぞれが独自の薬理学的特性を持っています。 これらの誘導体は、しばしば、親化合物と比較して、増強された生物学的活性が研究されています .

科学研究への応用

化学: ルシデニック酸 A は、薬理学的特性が向上した新しいトリテルペノイド誘導体の合成のための貴重なリード化合物として役立ちます。

生物学: 抗がん、抗炎症、抗酸化活性に関与する生物学的経路の研究に使用されます。

医学: ルシデニック酸 A は、がん、糖尿病、ウイルス感染症などのさまざまな疾患に対する治療薬としての可能性について調査されています。

科学的研究の応用

Chemistry: Lucidenic acid A serves as a valuable lead compound for the synthesis of new triterpenoid derivatives with improved pharmacological properties.

Biology: It is used to study the biological pathways involved in its anti-cancer, anti-inflammatory, and antioxidant activities.

Medicine: this compound is being investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and viral infections.

作用機序

ルシデニック酸 A は、さまざまな分子標的と経路を通じてその効果を発揮します。

抗がん: カスパーゼ-9 とカスパーゼ-3 を活性化して、がん細胞のアポトーシスを誘導し、ポリ (ADP-リボース) ポリメラーゼ (PARP) の切断につながります.

抗炎症: ルシデニック酸 A は、炎症性サイトカインとメディエーターの産生を阻害することにより、炎症を軽減します.

抗酸化: フリーラジカルを捕捉し、抗酸化酵素の活性を高め、細胞を酸化ストレスから保護します.

抗ウイルス: ルシデニック酸 A は、アンジオテンシン変換酵素 2 (ACE2) の結合活性を阻害し、SARS-CoV-2 スパイクタンパク質とヒト ACE2 の相互作用を阻害します.

類似の化合物との比較

ルシデニック酸 A は、ルシデニック酸 B、C、D、E、F、N を含む、より大きなルシデニック酸ファミリーの一部です。これらの化合物のそれぞれは、独自の構造的特徴と薬理学的特性を持っています。

ルシデニック酸 B: アポトーシス誘導による強力な抗がん活性が知られています。

ルシデニック酸 E: 強力な抗炎症および抗酸化活性を示します。

ルシデニック酸 N: ドキソルビシンの抗がん効果を高めるために相乗的に作用します.

ルシデニック酸 A は、幅広い生物学的活性と、創薬のためのリード化合物としての可能性があるため、際立っています。

類似化合物との比較

Lucidenic acid A is part of a larger family of lucidenic acids, including lucidenic acids B, C, D, E, F, and N. Each of these compounds has unique structural features and pharmacological properties:

Lucidenic Acid B: Known for its potent anti-cancer activity through apoptosis induction.

Lucidenic Acid E: Exhibits strong anti-inflammatory and antioxidant activities.

Lucidenic Acid N: Synergizes with doxorubicin to enhance its anti-cancer effects.

This compound stands out due to its broad spectrum of biological activities and its potential as a lead compound for drug development.

特性

IUPAC Name |

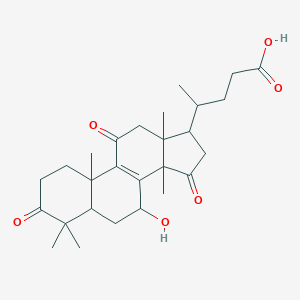

4-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,28H,7-13H2,1-6H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIPQDKLXQHEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lucidenic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

95311-94-7 | |

| Record name | Lucidenic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 195 °C | |

| Record name | Lucidenic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。